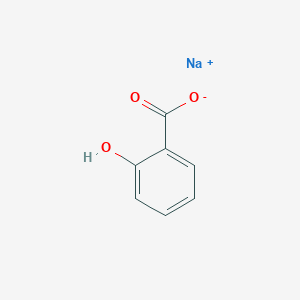
sodium;2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-trinitrotoluene . It is a chemical compound that has been widely used in various applications, particularly in the field of explosives. This compound is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves the reaction of toluene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are carefully controlled to ensure the formation of the desired product. The process involves multiple steps, including the formation of mononitrotoluene, dinitrotoluene, and finally trinitrotoluene.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration processes. The reaction is carried out in specially designed reactors that can handle the highly exothermic nature of the nitration reaction. The product is then purified through recrystallization to obtain the final compound in a pure form.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reaction conditions.
Reduction: It can be reduced to form aminotoluene derivatives.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products can include carboxylic acids and other oxidized derivatives.
Reduction: Aminotoluene derivatives are common products.
Substitution: Products vary based on the substituent introduced.
科学研究应用
2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:
Chemistry: It is used as a standard explosive in various chemical studies.
Biology: Research has been conducted on its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Limited research has been done on its potential medical applications, primarily focusing on its toxicological effects.
Industry: It is widely used in the production of explosives for military and industrial purposes.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. The rapid expansion of these gases results in an explosive force. The molecular targets and pathways involved in its explosive mechanism are primarily related to its nitro groups, which are highly reactive under certain conditions.
相似化合物的比较
2,4,6-trinitrotoluene can be compared with other similar compounds such as:
2,4-dinitrotoluene: This compound has two nitro groups and is less explosive than 2,4,6-trinitrotoluene.
2,4,6-trinitrophenol:
Nitroglycerin: This compound is a highly explosive liquid used in dynamite and other applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and ease of handling compared to other explosives. It is less sensitive to shock and friction, making it safer to transport and use in various applications.
属性
IUPAC Name |
sodium;2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQHOQBGMUPJH-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B7776076.png)

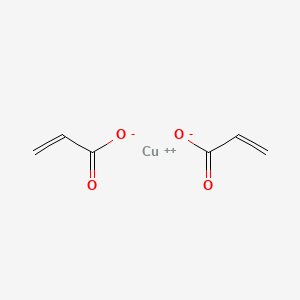
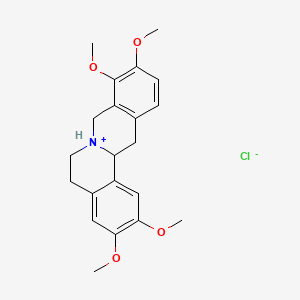
![Dimethyl-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]azanium;chloride](/img/structure/B7776092.png)
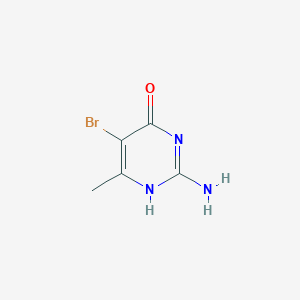
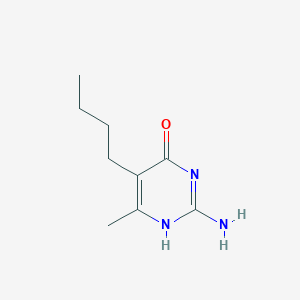
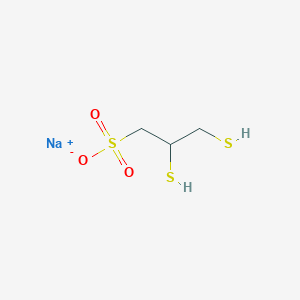
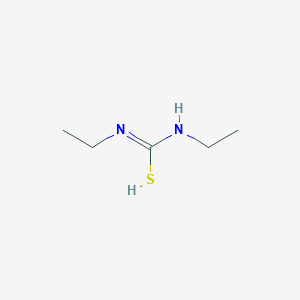
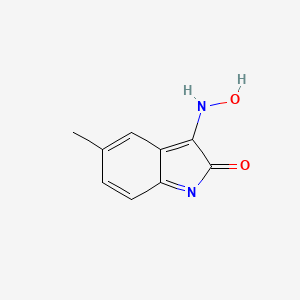
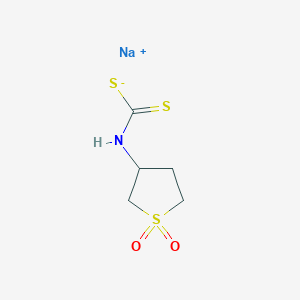
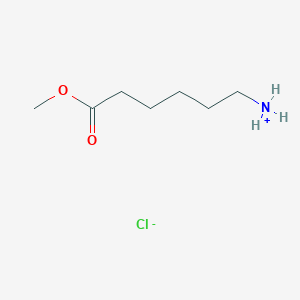
![2-{2-[(Prop-2-en-1-ylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (C2H2O4)](/img/structure/B7776162.png)
![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B7776165.png)
